Methyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a bromine atom and two fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-2,4-difluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized using hydroxylamine hydrochloride in methanolic conditions to yield the desired isoxazole compound . The reaction conditions often require refluxing for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of metal-free catalysts and eco-friendly solvents is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: Isoxazole rings are known to participate in cycloaddition reactions, forming larger heterocyclic systems.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted isoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Methyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2,4-Difluorophenyl)isoxazole-3-carboxylate: Lacks the bromine atom, which can affect its chemical reactivity and biological activity.
Methyl 2-[(4-bromo-2,5-difluorophenyl)methyl]-1-[(3S)-4,4-dimethyloxolan-3-yl]-4-fluoro-1H-1,3-benzodiazole-6-carboxylate: Contains additional functional groups that can influence its properties.
Uniqueness
The presence of both bromine and fluorine atoms in Methyl 5-(3-Bromo-2,4-difluorophenyl)isoxazole-3-carboxylate makes it unique compared to other isoxazole derivatives. These halogen atoms can significantly impact its chemical reactivity, stability, and biological interactions, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H6BrF2NO3 |
---|---|
Molecular Weight |
318.07 g/mol |
IUPAC Name |
methyl 5-(3-bromo-2,4-difluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C11H6BrF2NO3/c1-17-11(16)7-4-8(18-15-7)5-2-3-6(13)9(12)10(5)14/h2-4H,1H3 |
InChI Key |
GAHLUTLMKCUUAR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=C(C(=C(C=C2)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.